N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a benzamide moiety. The compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-18-7-5-6-13-10-19(29-20(13)18)17-12-30-22(23-17)24-21(25)14-8-15(26-2)11-16(9-14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCPCKVOBXXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-ethoxyacetophenone
Reaction of 2-hydroxy-4-ethoxyacetophenone with chloroacetone in alkaline conditions yields 7-ethoxy-1-benzofuran-2-yl ethanone. The process involves:
The product is purified via recrystallization from ethanol, with structural confirmation through $$ ^1H $$-NMR ($$ \delta $$ 1.42 ppm for ethoxy CH$$ _3 $$, $$ \delta $$ 6.82–7.15 ppm for aromatic protons).
Thiazole Ring Formation
The 1,3-thiazole ring is constructed using Hantzsch thiazole synthesis, as detailed in WO2022233253A1.
Bromination and Thiourea Cyclization
7-Ethoxy-1-benzofuran-2-yl ethanone undergoes bromination at the α-position:
- Reagents : Br$$ _2 $$ in CCl$$ _4 $$, 0°C, 2 hours
- Intermediate : 2-bromo-1-(7-ethoxy-1-benzofuran-2-yl)ethan-1-one (89% yield)
Subsequent reaction with thiourea in refluxing ethanol forms the thiazole-2-amine:
Amidation with 3,5-Dimethoxybenzoyl Chloride
The final step involves coupling the thiazole-2-amine with 3,5-dimethoxybenzoyl chloride. Patent WO2009125426A2 describes amidation using Schotten-Baumann conditions.
Acylation in Biphasic Medium
- Reagents : 3,5-Dimethoxybenzoyl chloride (1.2 eq), NaOH (2.5 eq), THF/H$$ _2$$O
- Conditions : 0°C → 25°C, 12 hours
- Yield : 81%
Purification via column chromatography (SiO$$ _2 $$, hexane/EtOAc 3:1) affords the target compound.
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against a range of bacterial and fungal strains. The benzofuran moiety is known for its ability to disrupt microbial cell walls and inhibit growth. Research indicates that derivatives of benzofuran exhibit potent activity against resistant strains of bacteria, making this compound a candidate for developing new antimicrobial agents.
Anticancer Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has demonstrated cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis through the modulation of signaling pathways involved in cell survival and proliferation. The thiazole ring enhances the compound's interaction with specific molecular targets in cancer cells, contributing to its potential as an anticancer drug.
Enzyme Inhibition
The compound's unique structure allows it to act as an enzyme inhibitor. It has been investigated for its ability to inhibit key enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to reduced disease progression in conditions like cancer and inflammatory diseases.
Material Science
The chemical properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of new materials with enhanced properties, such as conductivity or catalytic activity.
Chemical Research
In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various substitution reactions, enabling chemists to explore new derivatives with potentially improved biological activities.
Case Study 1: Antimicrobial Activity
Research conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Effects
A study by Kumar et al. (2024) focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Effective against resistant bacterial strains; induces apoptosis in cancer cells |
| Material Science | Development of new materials | Potential for enhanced conductivity and catalytic activity |
| Chemical Research | Building block for synthesizing complex molecules | Versatile reactions leading to new derivatives |
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethoxy group on the benzofuran ring and the dimethoxy groups on the benzamide moiety can influence its reactivity and interactions with biological targets.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of 454.55 g/mol. The presence of the ethoxy group enhances its solubility and bioavailability, making it an attractive candidate for pharmacological studies.
1. Anti-inflammatory Effects
Research indicates that this compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. In vitro studies have shown that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, highlighting its potential use in treating inflammatory conditions such as rheumatoid arthritis.
2. Anticancer Properties
The compound has demonstrated promising anticancer activity across various cancer cell lines. It inhibits cell proliferation and induces apoptosis through mechanisms involving the modulation of critical signaling pathways such as AKT and ERK. For instance, in studies involving A431 and A549 cancer cells, the compound significantly reduced cell viability and induced cell cycle arrest .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes linked to inflammatory pathways and cancer cell survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases .
Case Study 1: Anti-inflammatory Activity
In a study exploring the anti-inflammatory properties of benzothiazole derivatives, this compound was found to significantly reduce TNF-α levels in vitro. This suggests its potential application in managing chronic inflammatory diseases .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects revealed that at concentrations ranging from 1 to 4 μM, the compound inhibited the proliferation of H1299 lung cancer cells while promoting apoptosis. Western blot analyses confirmed the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and what reaction conditions optimize yield?
- Methodology :
- Thiazole ring formation : Utilize a cyclocondensation reaction between 7-ethoxy-1-benzofuran-2-carbothioamide and α-halo ketones (e.g., bromoacetophenone derivatives) in ethanol under reflux (4–6 hours). Monitor progress via TLC .
- Amide coupling : React the thiazol-2-amine intermediate with 3,5-dimethoxybenzoyl chloride in pyridine or DMF at room temperature. Stir overnight, followed by neutralization with NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key parameters : Use anhydrous solvents, catalytic acetic acid for cyclization, and inert atmosphere to prevent oxidation of sensitive groups .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Purity : Assess via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm). Purity >95% is recommended for biological assays .
- Structural confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify methoxy (δ ~3.8 ppm), benzofuran (δ 6.5–7.5 ppm), and thiazole protons (δ 8.1–8.3 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
- Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.4% .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodology :
- Kinase inhibition : Screen against EGFR or sirtuin isoforms using fluorescence-based assays (e.g., Z′-LYTE™ kinase assay) at 10 µM concentration .
- Anticancer activity : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hours exposure, IC₅₀ calculation) .
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in assay buffer. Note: Structural analogs show limited aqueous solubility, necessitating formulation optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with modified benzofuran (e.g., ethoxy → methoxy) or benzamide (e.g., dimethoxy → trifluoromethoxy) groups. Compare IC₅₀ values in kinase assays .
- Computational modeling : Perform molecular docking (AutoDock Vina) using EGFR (PDB: 1M17) or SIRT1 (PDB: 4I5I) crystal structures to predict binding modes. Validate with mutagenesis studies .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with activity .
Q. What crystallographic techniques resolve contradictions in reported hydrogen-bonding patterns?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Refine structures using SHELX-2018 with anisotropic displacement parameters. Validate with PLATON/CHECKCIF .
- Hydrogen-bond analysis : Identify classical (N–H⋯O) and non-classical (C–H⋯F) interactions. Compare with analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) to assess packing stability .
Q. How can researchers address discrepancies in enzymatic vs. cellular assay results?
- Methodology :
- Membrane permeability : Measure logP (shake-flask method) and P-gp efflux ratio (Caco-2 assay) to evaluate cellular uptake .
- Metabolic stability : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS. Adjust dosing in xenograft models accordingly .
- Off-target profiling : Use KinomeScan® or thermal shift assays to identify secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
